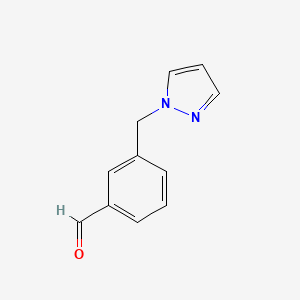

3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSSMLBTEXYZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594630 | |

| Record name | 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78425-11-3 | |

| Record name | 3-[(1H-Pyrazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Significance As a Versatile Organic Precursor

3-(1H-pyrazol-1-ylmethyl)benzaldehyde serves as a crucial building block in synthetic chemistry, primarily owing to the reactivity of its two key functional components: the pyrazole (B372694) ring and the aldehyde group. chemimpex.com This dual functionality allows for a diverse range of chemical transformations, making it a valuable starting material for the construction of more elaborate molecular architectures. chemimpex.com

The aldehyde group is a versatile handle for various classical organic reactions. It readily undergoes condensation reactions with amines to form Schiff bases, which are themselves important intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. researchgate.netniscpr.res.in Furthermore, the aldehyde can participate in Claisen-Schmidt condensation reactions with ketones to yield chalcones, a class of compounds known for their broad spectrum of pharmacological properties, including anticancer and anti-inflammatory activities. smolecule.comnih.gov

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes significantly to the bioactivity of the resulting derivatives. mdpi.com The pyrazole nucleus is a common feature in many approved pharmaceutical agents, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. rsc.org The N-1 substitution of the pyrazole ring with a benzaldehyde-containing fragment offers a strategic vector for molecular elaboration, allowing for the introduction of diverse functionalities.

The utility of this precursor is evident in its application in the synthesis of various bioactive molecules. For instance, derivatives of this compound are being explored for their potential as anti-inflammatory and anti-cancer agents. chemimpex.com The ability to readily modify both the benzaldehyde (B42025) and pyrazole parts of the molecule allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Contextual Placement Within Pyrazole and Benzaldehyde Chemical Spaces

The chemical identity of 3-(1H-pyrazol-1-ylmethyl)benzaldehyde is intrinsically linked to its constituent pyrazole (B372694) and benzaldehyde (B42025) rings. Understanding its position within the chemical spaces of these two fundamental organic motifs is key to appreciating its unique reactivity and synthetic potential.

Evolution of Research Interest in 3 1h Pyrazol 1 Ylmethyl Benzaldehyde Derivatives

Aldehyde Group Reactivity Studies

The benzaldehyde (B42025) portion of the molecule is the primary site for a variety of transformations typical of aromatic aldehydes. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent aldehydic proton allows for oxidation.

Nucleophilic Addition Reactions of the Carbonyl Center

The carbonyl group's electrophilic carbon atom is a key center for reactivity, readily undergoing nucleophilic addition. This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the aldehyde results in the formation of secondary alcohols after an acidic workup. This is a crucial method for extending the carbon skeleton.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, replacing the C=O bond with a C=C double bond. This provides a reliable method for synthesizing substituted styrenes.

Knoevenagel Condensation: The aldehyde can undergo condensation with compounds containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl acetoacetate) in the presence of a basic catalyst. researchgate.net This reaction is a classic method for forming new carbon-carbon double bonds. For instance, similar pyrazole aldehydes react with active methylene compounds to synthesize more complex structures. smolecule.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Reagent Example | Product Type |

|---|---|---|---|

| Grignard Reaction | Carbanion | Phenylmagnesium bromide (PhMgBr) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide | Methyltriphenylphosphonium bromide | Alkene |

| Knoevenagel Condensation | Active Methylene | Diethyl malonate | α,β-Unsaturated ester |

| Cyanohydrin Formation | Cyanide ion | Sodium cyanide (NaCN) / HCl | Cyanohydrin |

Condensation and Imine Formation Pathways

One of the most significant reactions of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.commsu.edu This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. masterorganicchemistry.com The formation of the C=N double bond is reversible and typically catalyzed by acid.

This pathway is extensively used in the synthesis of various heterocyclic compounds and ligands for metal complexes. rdd.edu.iqmdpi.com Studies on related pyrazole-carbaldehyde compounds have demonstrated their utility in synthesizing a wide range of imine derivatives by reacting them with substituted anilines. rdd.edu.iqekb.eg

Table 2: Imine Formation with Various Primary Amines

| Amine Reactant | Example | Product Class |

|---|---|---|

| Aliphatic Amine | Ethylamine | N-Ethyl imine |

| Aromatic Amine | Aniline | N-Phenyl imine (Schiff Base) |

| Hydrazine (B178648) | Hydrazine hydrate | Hydrazone |

| Hydroxylamine (B1172632) | Hydroxylamine hydrochloride | Oxime |

Selective Reduction and Oxidation Potentials

The aldehyde functional group can be selectively transformed into either an alcohol or a carboxylic acid through reduction or oxidation, respectively, without affecting the pyrazole ring under appropriate conditions.

Reduction: The aldehyde can be easily reduced to a primary alcohol, [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com Catalytic hydrogenation can also be employed.

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, 3-(1H-pyrazol-1-ylmethyl)benzoic acid. A variety of oxidizing agents can achieve this, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). A notable reaction is the oxidative amidation where an aldehyde reacts with pyrazole in the presence of an oxoammonium salt to form an acyl pyrazole. researchgate.netmdpi.com

Table 3: Selective Reduction and Oxidation Reactions

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Reduction | Catalytic Hydrogenation (H₂/Pd-C) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Oxidation | Silver oxide (Ag₂O) | Carboxylic Acid (-COOH) |

Pyrazole Ring Reactivity and Functionalization

The 1-substituted pyrazole ring is an aromatic heterocycle that exhibits its own distinct reactivity, primarily involving electrophilic substitution and coordination with metal ions.

Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole Ring

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In 1-substituted pyrazoles, the C4 position is the most nucleophilic and is the typical site of attack for electrophiles. researchgate.net

Electrophilic Substitution: Reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂ or Cl₂), and sulfonation (with SO₃/H₂SO₄) are expected to yield the corresponding 4-substituted pyrazole derivative. The Vilsmeier-Haack reaction (using POCl₃/DMF) can introduce a formyl group at the C4 position of activated pyrazole rings. nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups, which are absent in this molecule. Therefore, direct displacement of a hydrogen atom on the pyrazole ring by a nucleophile is not a facile process.

Table 4: Potential Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Electrophile | Expected Product |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-1-substituted pyrazole derivative |

| Bromination | Br⁺ | 4-Bromo-1-substituted pyrazole derivative |

| Sulfonation | SO₃ | 1-Substituted pyrazole-4-sulfonic acid |

| Formylation | Vilsmeier reagent | 1-Substituted pyrazole-4-carbaldehyde |

Coordination Chemistry Potential of the Pyrazole Nitrogen Atoms

The pyrazole moiety is a well-established ligand in coordination chemistry. acs.org The nitrogen atom at the 2-position of the pyrazole ring possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent Lewis base and a potential coordination site for a wide variety of metal ions. nih.gov

The resulting metal complexes have applications in catalysis, materials science, and as models for bioinorganic systems. rsc.org The molecule can act as a monodentate ligand through the N2 atom. Depending on the transformations of the aldehyde group, the molecule can also be modified to act as a bidentate or polydentate ligand, enhancing its complexing ability. For example, conversion of the aldehyde to an imine with a pyridine (B92270) substituent could create a bidentate N,N-ligand. Pyrazole-derived ligands have been shown to form stable complexes with transition metals, lanthanides, and main group elements. mdpi.comnih.govnih.gov

Table 5: Potential Coordination with Metal Ions

| Metal Ion Example | Metal Source | Potential Application of Complex |

|---|---|---|

| Copper(II) | CuCl₂ | Catalysis, Antifungal agents |

| Zinc(II) | Zn(OAc)₂ | Luminescent materials |

| Palladium(II) | PdCl₂ | Cross-coupling catalysis |

| Cobalt(II) | CoCl₂ | Electrocatalysis |

Benzene (B151609) Ring Functionalization Strategies

The benzene ring of this compound is a prime site for functionalization to generate a diverse range of derivatives. The existing substituents—the formyl group and the pyrazol-1-ylmethyl group—exert significant influence on the regioselectivity of these transformations.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile. wikipedia.org In this compound, the pyrazol-1-ylmethyl moiety, with its Lewis basic nitrogen atoms, could potentially act as a DMG. The coordination of the lithium reagent to one of the pyrazole nitrogens would direct deprotonation to the C-2 position of the benzene ring. However, the aldehyde group is highly electrophilic and would likely react with the organolithium reagent at low temperatures. To achieve successful ortho-metalation, the aldehyde would need to be protected, for instance, as an acetal, before treatment with the strong base.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic systems. wikipedia.orgdalalinstitute.com The regiochemical outcome of EAS on the benzene ring of this compound is determined by the directing effects of the existing substituents. The formyl group (-CHO) is a meta-director and a deactivating group due to its electron-withdrawing nature. masterorganicchemistry.com Conversely, the pyrazol-1-ylmethyl group is expected to be an ortho-, para-director and an activating group. The methylene spacer prevents direct conjugation of the pyrazole ring with the benzene ring, but the pyrazole's nitrogen atoms can still exert an activating effect. The competition between these two groups would likely lead to a mixture of products, with substitution occurring at positions ortho and para to the pyrazol-1-ylmethyl group (C-2, C-4, and C-6) and meta to the formyl group (C-5). The precise distribution of products would depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Effect of -CHO | Directing Effect of -CH2-Pyrazole | Combined Influence | Predicted Outcome |

|---|---|---|---|---|

| C-2 | Ortho (deactivated) | Ortho (activated) | Competing | Possible product |

| C-4 | Para (deactivated) | Para (activated) | Competing | Possible product |

| C-5 | Meta (deactivated) | Meta (deactivated) | Reinforced deactivation | Unlikely product |

To enable transition metal-catalyzed cross-coupling reactions, the benzene ring of this compound would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. Assuming the synthesis of a halogenated derivative, a variety of powerful C-C and C-heteroatom bond-forming reactions could be employed.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the halogenated this compound with an organoboron reagent (e.g., a boronic acid or ester). beilstein-journals.orgtcichemicals.com This is a versatile method for the formation of biaryl compounds.

Heck Reaction: The palladium-catalyzed reaction of the halogenated substrate with an alkene would lead to the formation of a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction would enable the formation of a C-C triple bond by coupling the halogenated compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(0) catalyst, base | Biaryl |

| Heck | Alkene | Pd(0) catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | Aryl alkyne |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, base | Aryl amine |

Note: This table outlines potential applications of common cross-coupling reactions. Specific reaction conditions and yields for derivatives of this compound would require experimental determination.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies on the transformations of this compound have not been specifically reported. However, the general mechanisms of the reactions it would likely undergo are well-established.

Kinetic studies are essential for understanding reaction rates and elucidating reaction mechanisms. For reactions involving this compound, kinetic analysis could provide insights into the roles of catalysts, the effects of substituents on the benzene or pyrazole rings, and the nature of the rate-determining step. For instance, in a hypothetical transition metal-catalyzed cross-coupling reaction, monitoring the reaction progress under varying concentrations of the substrate, coupling partner, catalyst, and ligand would help to establish the rate law and support a proposed catalytic cycle. While kinetic data for pyrazole formation and reactions of substituted pyrazoles exist, specific data for this compound is not available. researchgate.netresearchgate.net

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, thereby providing definitive evidence for a proposed mechanism. ias.ac.inwikipedia.org For example, in a directed ortho-metalation reaction (following protection of the aldehyde), replacing the C-2 proton with deuterium (B1214612) and observing its fate would confirm the site of lithiation. Similarly, in a cross-coupling reaction, using a coupling partner labeled with a stable isotope like ¹³C would allow for the unambiguous determination of the connectivity in the product. Isotopic labeling has been instrumental in understanding the mechanisms of many fundamental organic reactions, including those involving benzaldehyde derivatives. iaea.orgnih.gov

Table 3: Hypothetical Isotopic Labeling Experiments for Mechanistic Elucidation

| Reaction Type | Isotope Used | Labeled Position | Information Gained |

|---|---|---|---|

| Directed Ortho-Metalation | Deuterium (²H) | C-2 of the benzene ring | Confirmation of the site of deprotonation |

| Aldehyde Reduction | Deuterium (²H) | In the reducing agent (e.g., NaBD₄) | Elucidation of the hydride transfer mechanism |

Note: This table presents hypothetical experiments based on standard mechanistic investigation techniques. No such studies have been reported for this compound.

Derivatization Strategies and Analogue Synthesis Utilizing 3 1h Pyrazol 1 Ylmethyl Benzaldehyde

Synthesis of Imines, Oximes, and Hydrazones from 3-(1H-pyrazol-1-ylmethyl)benzaldehyde

The carbonyl group of this compound is readily susceptible to condensation reactions with primary amines and their derivatives, providing straightforward access to imines (Schiff bases), oximes, and hydrazones. These reactions typically proceed by the nucleophilic addition of the amine to the aldehyde, followed by dehydration to yield the corresponding C=N double bond.

Imines (Schiff Bases): The reaction of this compound with various primary amines in a suitable solvent, often with acid catalysis, yields the corresponding imines. These compounds are valuable intermediates for the synthesis of more complex molecules, including heterocyclic systems and biologically active compounds. The general reaction involves refluxing equimolar amounts of the aldehyde and a primary amine in a solvent like ethanol (B145695) or methanol. nih.govnih.gov

Oximes: Oximes are synthesized by the condensation of this compound with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. researchgate.netnih.gov The reaction is typically carried out in a protic solvent like ethanol, often in the presence of a base to liberate the free hydroxylamine. thepharmajournal.com Pyrazole (B372694) oxime derivatives have been a subject of interest in the development of novel bioactive compounds. nih.govsmolecule.com

Hydrazones: Hydrazones are formed through the reaction of this compound with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). healthcare-bulletin.co.ukakademisains.gov.my These reactions are generally robust and high-yielding, often requiring mild conditions. The resulting hydrazones can serve as precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrazolines.

| Derivative | Reagent | General Reaction Conditions | Product Structure |

| Imine | Primary Amine (R-NH₂) | Ethanol, reflux, catalytic acid | |

| Oxime | Hydroxylamine (NH₂OH) | Ethanol, base (e.g., NaOH) | |

| Hydrazone | Hydrazine (N₂H₄) or Substituted Hydrazine (R-NHNH₂) | Ethanol or Methanol, reflux |

Construction of Chalcones and Related α,β-Unsaturated Systems

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds. The Claisen-Schmidt condensation is the most common method for the synthesis of chalcones, involving the base-catalyzed reaction of an aldehyde with a ketone. wikipedia.org In the context of this compound, this reaction would involve its condensation with an appropriate acetophenone (B1666503) derivative.

The general procedure for the synthesis of chalcones from this compound involves dissolving the aldehyde and a substituted acetophenone in a solvent such as ethanol or polyethylene (B3416737) glycol (PEG-400). healthcare-bulletin.co.uk A base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, is then added to the mixture, which is stirred at room temperature or gently heated. nih.govmdpi.com The resulting chalcone (B49325) precipitates from the reaction mixture and can be isolated by filtration.

The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone.

| Reactant 1 | Reactant 2 (Acetophenone) | Base | Solvent | Product |

| This compound | Acetophenone | NaOH | Ethanol | (E)-1-phenyl-3-(3-((1H-pyrazol-1-yl)methyl)phenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | KOH | Methanol | (E)-3-(3-((1H-pyrazol-1-yl)methyl)phenyl)-1-(p-tolyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | NaOH | PEG-400 | (E)-1-(4-chlorophenyl)-3-(3-((1H-pyrazol-1-yl)methyl)phenyl)prop-2-en-1-one |

Heterocyclic Ring Formation via Reactions with this compound

The aldehyde functionality of this compound is a key handle for the construction of various heterocyclic rings. Through multicomponent reactions or sequential condensation and cyclization steps, a diverse range of heterocyclic systems can be accessed.

Pyridine (B92270) derivatives can be synthesized from this compound through various multicomponent reactions. For example, the reaction of the corresponding chalcone (derived from the aldehyde) with a compound containing an active methylene (B1212753) group and a source of ammonia (B1221849) can lead to the formation of substituted pyridines.

Pyrimidine derivatives can also be synthesized from chalcones derived from this compound. The reaction of these chalcones with urea, thiourea, or guanidine (B92328) in the presence of a base is a common method for the synthesis of dihydropyrimidinones, dihydropyrimidinethiones, and diaminopyrimidines, respectively.

The synthesis of quinoline (B57606) derivatives can be achieved through reactions such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. While not a direct reaction of this compound itself, its derivatives, such as the corresponding chalcone, can be utilized in reactions that lead to quinoline systems.

The pyrazole moiety of this compound can be incorporated into fused heterocyclic systems. For example, the aldehyde can be used as a starting material to synthesize intermediates that can undergo intramolecular cyclization reactions to form fused pyrazole derivatives. Additionally, the aldehyde can participate in cycloaddition reactions to form more complex polycyclic systems.

Synthesis of Polymeric Precursors Incorporating this compound Moieties

The aldehyde group of this compound allows for its incorporation into polymeric structures. This can be achieved through several polymerization strategies. For instance, the aldehyde can be converted into a vinyl monomer by reaction with a suitable reagent, such as a Wittig reagent, to introduce a polymerizable double bond. This monomer can then be subjected to free radical or other polymerization methods to yield a polymer with pendant pyrazole-containing groups.

Alternatively, condensation polymerization can be employed. The reaction of this compound with difunctional compounds, such as diamines or diols, can lead to the formation of polyimines (poly-Schiff bases) or polyacetals, respectively. These polymers, containing the pyrazole unit in their backbone or as a side chain, may exhibit interesting properties for applications in areas such as metal coordination, catalysis, or as functional materials.

Rational Design and Synthesis of Structurally Modified this compound Analogues

The chemical scaffold this compound is a versatile building block in the realm of medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group attached to a benzyl (B1604629) ring which is in turn linked to a pyrazole moiety, offers multiple points for chemical modification. This allows for the rational design and synthesis of a diverse array of analogues to explore structure-activity relationships (SAR) for various biological targets. The pyrazole nucleus itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties.

The primary strategies for the derivatization of this compound focus on the chemical reactivity of the aldehyde functional group. These strategies are guided by the principles of rational drug design, aiming to introduce specific structural modifications to enhance biological activity, selectivity, and pharmacokinetic properties. Common derivatization approaches include condensation reactions, oxidation, and reduction of the aldehyde, as well as modifications to the pyrazole and phenyl rings.

A prevalent and highly effective strategy for modifying this compound is through condensation reactions of the aldehyde group with various nucleophiles. This approach allows for the introduction of a wide range of substituents, leading to the synthesis of diverse libraries of analogues for biological screening.

One of the most common applications of this strategy is the synthesis of Schiff bases (imines) through the condensation of this compound with primary amines. This reaction is typically acid-catalyzed and results in the formation of a C=N double bond. The resulting Schiff bases can exhibit a broad spectrum of biological activities, and the diversity of available primary amines allows for fine-tuning of the steric and electronic properties of the final molecule.

Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups). This reaction is valuable for extending the carbon chain and introducing new functional groups, leading to the formation of more complex molecular architectures.

The synthesis of chalcone derivatives represents a specific and significant application of the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. In this reaction, this compound is reacted with an acetophenone in the presence of a base to form an α,β-unsaturated ketone, the core structure of a chalcone. Chalcones are a well-known class of bioactive molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. The ability to readily synthesize a variety of chalcone analogues from this compound makes this a particularly attractive strategy for drug discovery.

Beyond condensation reactions, the aldehyde group of this compound can be readily reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165). This transformation allows for the introduction of a hydroxyl group, which can serve as a hydrogen bond donor and a site for further functionalization, such as esterification or etherification.

The following table summarizes the key derivatization strategies for this compound and the resulting classes of analogues:

| Reaction Type | Reactant | Resulting Analogue Class | Potential for Structural Diversity |

|---|---|---|---|

| Schiff Base Formation | Primary Amines (R-NH2) | Imines/Schiff Bases | High (dependent on the variety of primary amines) |

| Knoevenagel Condensation | Active Methylene Compounds (Z-CH2-Z') | Substituted Alkenes | Moderate to High (dependent on the active methylene compound) |

| Claisen-Schmidt Condensation | Acetophenones | Chalcones | High (dependent on the variety of substituted acetophenones) |

| Reduction | Reducing Agents (e.g., NaBH4) | Benzyl Alcohols | Low (further derivatization of the alcohol is possible) |

The rational design of these synthetic strategies is crucial for the successful development of novel therapeutic agents. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can elucidate key structural features required for a desired pharmacological effect. This iterative process of design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Advanced Spectroscopic and Structural Characterization of 3 1h Pyrazol 1 Ylmethyl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 3-(1H-pyrazol-1-ylmethyl)benzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the pyrazole (B372694) and benzaldehyde (B42025) moieties through the methylene (B1212753) linker.

Based on the analysis of structurally similar compounds, the ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the protons of the pyrazole ring, the methylene bridge, and the substituted benzaldehyde ring. rsc.orgmodgraph.co.ukuq.edu.au The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm. orgchemboulder.com The protons on the benzaldehyde ring would likely resonate in the aromatic region (δ 7.0-8.0 ppm), displaying complex splitting patterns due to spin-spin coupling. libretexts.org The methylene protons would present as a singlet, integrating to two protons, while the pyrazole ring protons would show characteristic chemical shifts and coupling constants.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbonyl carbon of the aldehyde group resonating significantly downfield (around δ 190 ppm). The carbons of the aromatic ring are expected to appear in the δ 120-150 ppm range. libretexts.org

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | 9.5 - 10.0 | 190 - 195 |

| Benzaldehyde C1 | - | 135 - 140 |

| Benzaldehyde C2 | 7.8 - 8.0 | 128 - 132 |

| Benzaldehyde C3 | - | 138 - 142 |

| Benzaldehyde C4 | 7.4 - 7.6 | 129 - 133 |

| Benzaldehyde C5 | 7.5 - 7.7 | 125 - 129 |

| Benzaldehyde C6 | 7.7 - 7.9 | 130 - 134 |

| Methylene CH₂ | 5.3 - 5.5 | 50 - 55 |

| Pyrazole C3' | 7.5 - 7.7 | 138 - 142 |

| Pyrazole C4' | 6.2 - 6.4 | 105 - 109 |

| Pyrazole C5' | 7.4 - 7.6 | 128 - 132 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

To overcome the limitations of one-dimensional NMR in complex molecules, two-dimensional techniques are employed for a definitive structural assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would be instrumental in assigning the protons of the benzaldehyde ring by showing correlations between neighboring aromatic protons. It would also confirm the connectivity within the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the assigned proton shifts to their corresponding carbon resonances. researchgate.netresearchgate.net

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of the compound in its solid form. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. By analyzing the ¹³C chemical shifts and employing techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), one can differentiate between crystalline and amorphous forms of this compound. Furthermore, ssNMR can provide information on intermolecular interactions and packing in the solid state. researchgate.net

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and aiding in structural elucidation through fragmentation analysis.

High-resolution mass spectrometry is essential for the accurate determination of the molecular formula of a compound. For this compound (C₁₁H₁₀N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition and distinguishing it from other compounds with the same nominal mass. This technique is a standard method for confirming the identity of newly synthesized compounds. mdpi.com

Interactive Data Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 187.0866 |

| [M+Na]⁺ | 209.0685 |

| [M-H]⁻ | 185.0720 |

Note: Calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. uab.eduuab.edu The fragmentation pattern provides valuable information about the compound's structure.

For this compound, the fragmentation is expected to be initiated by cleavage at the benzylic position and within the pyrazole ring. Common fragmentation pathways for pyrazole derivatives involve the loss of neutral molecules such as HCN and N₂. researchgate.netresearchgate.net A plausible fragmentation pathway could involve the initial loss of the formyl radical (CHO) from the benzaldehyde moiety, followed by fragmentation of the pyrazole ring. Alternatively, cleavage of the bond between the methylene group and the pyrazole ring could lead to the formation of a stable tropylium-like ion from the benzyl (B1604629) portion and a pyrazolyl radical.

Interactive Data Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ Ion

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

| 187.0866 | [C₇H₇O]⁺ | 107.0497 | C₄H₄N₂ |

| 187.0866 | [C₈H₇N₂]⁺ | 131.0604 | C₃H₄O |

| 187.0866 | [C₁₁H₉N₂]⁺ | 169.0760 | H₂O |

| 131.0604 | [C₇H₅]⁺ | 89.0391 | CH₂N₂ |

Note: This represents a proposed fragmentation pathway. The actual fragmentation can be more complex and would require experimental verification.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing.

Interactive Data Table 4: Anticipated Crystallographic Parameters

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Bond Lengths | C-N (pyrazole-methylene), C-C (methylene-benzaldehyde) |

| Key Bond Angles | C-N-C, N-C-C |

| Key Torsion Angle | Dihedral angle between pyrazole and benzaldehyde rings |

| Intermolecular Interactions | C-H···O, C-H···N hydrogen bonds, π-π stacking |

Note: These are anticipated parameters based on the analysis of related structures. Experimental determination is required for confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of this compound. The spectrum of this compound is a composite of the vibrational modes of the pyrazole ring, the substituted benzene (B151609) ring, the aldehyde group, and the methylene bridge.

Key Vibrational Modes:

Aldehyde Group (CHO): The aldehyde functional group gives rise to some of the most characteristic bands in the vibrational spectrum. The C=O stretching vibration is expected to produce a strong, sharp band in the FT-IR spectrum, typically around 1700 cm⁻¹ for aromatic aldehydes. docbrown.info This band's position can be slightly lower than aliphatic aldehydes due to the conjugation with the benzene ring. docbrown.info Another key feature is the aldehydic C-H stretching, which usually appears as a pair of medium-intensity bands between 2880 and 2650 cm⁻¹. docbrown.info

Benzene Ring: The monosubstituted benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are observed as a group of bands in the 3100-3000 cm⁻¹ region. docbrown.info The C-C stretching vibrations within the aromatic ring typically appear in the 1625–1430 cm⁻¹ range. docbrown.infoderpharmachemica.com Out-of-plane C-H bending vibrations are also prominent and their position is indicative of the substitution pattern.

Pyrazole Ring: The pyrazole ring has its own set of characteristic vibrations. The aromaticity of the pyrazole ring results in C=N and C=C stretching vibrations, which are often observed in the 1615-1570 cm⁻¹ region. mdpi.com The stretching vibration of the N-N bond within the pyrazole ring is a key identifier, though its intensity can vary. derpharmachemica.com Ring deformation modes for pyrazole are typically found at lower frequencies, with a notable band sometimes observed around 634 cm⁻¹. derpharmachemica.com

Methylene Bridge (-CH₂-): The methylene group that links the pyrazole and benzaldehyde moieties will exhibit its own characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 3000-2850 cm⁻¹ range.

Table 1: Expected Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups found in related molecules.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | Benzene & Pyrazole | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | -CH₂- Bridge | 3000 - 2850 | FT-IR, Raman |

| Aldehydic C-H Stretch | -CHO | 2880 - 2650 | FT-IR |

| Carbonyl C=O Stretch | -CHO | ~1700 | FT-IR (Strong) |

| Aromatic C=C/C=N Stretch | Benzene & Pyrazole | 1625 - 1430 | FT-IR, Raman |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, reveals information about the electronic transitions within the molecule and its potential as a photophysically active compound. The optical properties of this compound are determined by the chromophores present: the pyrazole ring and the benzaldehyde system.

Electronic Absorption (UV-Vis):

The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* Strong absorption bands are anticipated due to π→π* transitions within the conjugated systems of the benzaldehyde and pyrazole rings. The benzaldehyde moiety itself typically shows absorption between 250 and 350 nm. nist.gov The pyrazole ring also contributes to absorption in the UV region. Studies on various pyrazole derivatives show absorption bands in the 325-375 nm range, which can be influenced by substituents and conjugation. nih.gov

n→π Transitions:* A weaker absorption band, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, is expected at a longer wavelength than the main π→π* bands. This transition is often observed as a shoulder on the main absorption peak.

The solvent environment can influence the position of these absorption maxima (solvatochromism). Polar solvents may cause shifts in the absorption wavelengths, particularly for transitions involving a change in dipole moment, which is common in heterocyclic and carbonyl compounds. researchgate.net

Emission (Fluorescence) Spectroscopy:

Many pyrazole and pyrazoline derivatives are known to be fluorescent, making them useful in applications such as biological imaging and chemical sensors. nih.gov It is plausible that this compound also exhibits fluorescence.

Upon excitation at a wavelength corresponding to its absorption maximum, the molecule could emit light at a longer wavelength (a phenomenon known as Stokes shift). The emission properties would be dictated by the nature of the lowest excited state. Intramolecular charge transfer (ICT) from the pyrazole ring to the benzaldehyde moiety could play a role in the excited state dynamics, potentially leading to solvent-dependent emission spectra. researchgate.net For example, related pyrazolo-pyridine probes have shown emission bands around 440 nm, with quantum yields significantly affected by their environment. nih.gov The fluorescence quantum yield (ΦF) and lifetime are key parameters that would further characterize its emission properties.

Table 2: Expected Electronic Spectroscopic Properties for this compound This table is based on the analysis of its chromophoric components and data from analogous compounds.

| Property | Chromophore(s) | Expected Wavelength Range (nm) | Transition Type |

| Absorption Maximum (λ_abs) | Benzaldehyde, Pyrazole | 250 - 380 | π→π |

| Absorption Maximum (λ_abs) | Carbonyl (-CHO) | >350 (weak) | n→π |

| Emission Maximum (λ_em) | Entire Molecule (potential) | 400 - 550 | Fluorescence |

Computational Chemistry and Theoretical Modeling of 3 1h Pyrazol 1 Ylmethyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govjcsp.org.pk For 3-(1H-pyrazol-1-ylmethyl)benzaldehyde, DFT calculations can elucidate a wide range of properties, from the distribution of electrons to the prediction of spectroscopic characteristics.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound is characterized by the interplay between the electron-rich pyrazole (B372694) ring and the electrophilic benzaldehyde (B42025) group, connected by a flexible methylene (B1212753) linker. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of this structure.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. unesp.bryoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be centered on the benzaldehyde moiety, particularly the carbonyl group and the aromatic ring, which act as an electron-accepting region.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.70 | Indicates high electronic stability and relatively low reactivity |

| Ionization Potential (I) | 6.85 | Estimated as -EHOMO |

| Electron Affinity (A) | 2.15 | Estimated as -ELUMO |

| Electronegativity (χ) | 4.50 | (I+A)/2, a measure of the power to attract electrons |

| Chemical Hardness (η) | 2.35 | (I-A)/2, resistance to change in electron distribution |

| Chemical Softness (S) | 0.43 | 1/η, an indicator of reactivity |

| Electrophilicity Index (ω) | 4.31 | χ²/2η, a measure of electrophilic power |

Note: These values are representative and would be obtained from DFT calculations at a specified level of theory.

Spectroscopic Property Prediction (NMR Chemical Shifts, UV-Vis Maxima)

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts. researchgate.net Theoretical predictions of ¹H and ¹³C NMR spectra for this compound can be compared with experimental data to validate the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (pyrazole, 3-H) | 7.52 | C (benzaldehyde, CHO) | 192.5 |

| H (pyrazole, 4-H) | 6.30 | C (benzaldehyde, C1) | 137.2 |

| H (pyrazole, 5-H) | 7.68 | C (benzaldehyde, C2) | 130.1 |

| H (methylene, CH₂) | 5.45 | C (benzaldehyde, C3) | 135.8 |

| H (benzaldehyde, 2-H) | 7.95 | C (benzaldehyde, C4) | 129.8 |

| H (benzaldehyde, 4-H) | 7.60 | C (benzaldehyde, C5) | 129.5 |

| H (benzaldehyde, 5-H) | 7.55 | C (benzaldehyde, C6) | 130.4 |

| H (benzaldehyde, 6-H) | 7.80 | C (methylene, CH₂) | 55.8 |

| H (aldehyde, CHO) | 9.98 | C (pyrazole, C3) | 140.1 |

| C (pyrazole, C4) | 106.5 | ||

| C (pyrazole, C5) | 129.2 |

Note: Chemical shifts are referenced to TMS and are illustrative of values expected from DFT/GIAO calculations.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. jcsp.org.pk For this compound, the principal electronic transitions are expected to be of the π → π* type, originating from the aromatic systems. The calculated maximum absorption wavelength (λmax) can provide insight into the molecule's electronic properties and color. A prominent absorption peak in the UV region would be anticipated, corresponding to the HOMO→LUMO transition. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the methylene bridge in this compound allows for multiple conformations. DFT can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle between the pyrazole and benzyl (B1604629) moieties. This analysis helps to identify the most stable conformer(s) and the energy barriers between them. The global minimum on the energy landscape corresponds to the most populated conformation at equilibrium.

Table 3: Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (pyrazole-CH₂-benzyl) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~75° | 0.00 |

| B | 180° | 2.5 |

| C | 0° | 4.8 (Sterically hindered) |

Note: The dihedral angle and relative energies are hypothetical values to illustrate the outcome of a conformational analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. eurasianjournals.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes in a simulated environment, such as a solvent box of water or an organic solvent.

For this compound, MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar aldehyde group and the nitrogen atoms of the pyrazole ring.

Conformational Flexibility: The accessible range of dihedral angles and the frequency of transitions between different conformations in solution.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and protic solvents.

Reaction Mechanism Modeling and Transition State Analysis

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a plausible reaction to model would be the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. By mapping the reaction pathway, it is possible to identify the transition state (TS), which is the highest energy point along the reaction coordinate.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated. This provides a quantitative measure of the reaction's feasibility. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 4: Hypothetical Activation Energies for a Nucleophilic Addition to this compound

| Nucleophile | Solvent | Calculated Activation Energy (Ea) (kcal/mol) |

| CN⁻ | Gas Phase | 8.5 |

| CN⁻ | Water (implicit) | 12.2 |

| OH⁻ | Gas Phase | 10.1 |

| OH⁻ | Water (implicit) | 14.5 |

Note: These values are illustrative and demonstrate the expected trends from DFT calculations of a reaction mechanism.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies on Derivatives

While the previous sections focused on the parent molecule, QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

For a series of derivatives of this compound, a QSAR/QSPR study would involve:

Creating a Dataset: Synthesizing or computationally designing a library of derivatives with varied substituents on the pyrazole and/or benzaldehyde rings.

Calculating Molecular Descriptors: For each derivative, a wide range of descriptors would be calculated using computational software. These can be constitutional, topological, geometric, or electronic descriptors.

Developing a Model: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the descriptors with the measured activity or property.

Validating the Model: The predictive power of the model is assessed using statistical validation techniques.

Table 5: Examples of Molecular Descriptors for a QSAR/QSPR Study of this compound Derivatives

| Descriptor Class | Example Descriptors |

| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges |

| Steric | Molecular Volume, Surface Area, Ovality |

| Lipophilic | LogP (octanol-water partition coefficient) |

| Topological | Wiener Index, Kier & Hall Shape Indices |

Such studies are invaluable in rational drug design and materials science for predicting the properties of new compounds without the need for their synthesis and experimental testing.

Applications of 3 1h Pyrazol 1 Ylmethyl Benzaldehyde As a Foundational Synthetic Building Block

Utility in Coordination Chemistry and Ligand Design

The presence of both a pyrazole (B372694) ring and a benzaldehyde (B42025) group makes 3-(1H-pyrazol-1-ylmethyl)benzaldehyde an excellent candidate for the synthesis of novel ligands for metal complexes. The pyrazole nitrogen atoms can coordinate to metal centers, while the aldehyde group provides a reactive handle for further functionalization, leading to the creation of intricate and highly functional ligand systems.

Synthesis of Chelate and Bridging Ligands

The aldehyde functionality of this compound is readily converted into a variety of functional groups capable of chelation. A common and effective strategy involves the condensation reaction with primary amines to form Schiff base ligands. These Schiff bases, containing the pyrazole moiety, can act as bidentate or multidentate ligands, forming stable complexes with a range of transition metals.

For instance, condensation with various amino compounds can yield ligands that coordinate to metal ions through the pyrazole nitrogen and the imine nitrogen, forming a stable five- or six-membered chelate ring. The specific properties of the resulting metal complex, such as its geometry, stability, and reactivity, can be fine-tuned by modifying the substituent on the amine.

Furthermore, the bifunctional nature of this building block allows for the synthesis of bridging ligands. By reacting the aldehyde with diamines or other difunctional linkers, it is possible to create ligands capable of coordinating to two or more metal centers simultaneously. This leads to the formation of polynuclear complexes and coordination polymers with interesting magnetic, electronic, and structural properties. While direct examples utilizing this compound are not extensively detailed in the reviewed literature, the principles of Schiff base formation are well-established in coordination chemistry. asianpubs.orgmdpi.comajgreenchem.com

| Ligand Type | Synthetic Strategy | Potential Metal Ions |

| Bidentate Chelate Ligands | Condensation with primary amines (e.g., aniline, alkylamines) | Cu(II), Ni(II), Co(II), Zn(II) |

| Tridentate Chelate Ligands | Condensation with amino acids or functionalized amines | Fe(III), Cr(III), Mn(II) |

| Bridging Ligands | Condensation with diamines (e.g., ethylenediamine, phenylenediamine) | Pd(II), Pt(II), Ag(I) |

Design of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The pyrazole moiety is a well-known and effective building block for MOFs due to its strong coordination to metal centers. While direct synthesis of MOFs using this compound as the primary linker is not prominently reported, its derivatives are highly relevant.

The aldehyde group can be oxidized to a carboxylic acid, yielding a pyrazole-functionalized benzoic acid. This resulting ligand can then be used in the solvothermal synthesis of MOFs. The pyrazole unit provides a robust coordination site, while the carboxylate group links the metal centers, forming the porous framework. The uncoordinated nitrogen atom of the pyrazole ring within the MOF pores can act as a Lewis basic site, potentially enhancing gas adsorption selectivity or catalytic activity. The structural diversity of pyrazole-based ligands allows for the tuning of pore size and functionality within the resulting MOFs. acs.org

Precursor for Homogeneous and Heterogeneous Catalysts

The ligands derived from this compound can be used to synthesize both homogeneous and heterogeneous catalysts. Metal complexes of these ligands, particularly with late transition metals like palladium, have shown potential in various catalytic transformations. nih.gov

For example, palladium complexes bearing pyrazole-containing ligands have been investigated as catalysts for cross-coupling reactions, such as the Heck and Suzuki reactions. znaturforsch.com The pyrazole moiety can influence the electronic and steric properties of the metal center, thereby affecting the catalytic activity and selectivity.

The aldehyde group also offers a route to immobilize these catalytic complexes onto solid supports. By reacting the aldehyde with an appropriately functionalized support material (e.g., silica or a polymer resin), a heterogeneous catalyst can be prepared. This approach combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous system. While specific examples with this compound are not detailed in the available literature, the synthetic strategies are well-established for analogous compounds.

Integration into Advanced Materials Science

The reactivity of the aldehyde group and the inherent properties of the pyrazole ring make this compound a valuable monomer and functionalizing agent in the development of advanced materials.

Synthesis of Functional Polymers and Copolymers

The aldehyde group of this compound provides a convenient point of attachment for incorporating the pyrazole moiety into polymer structures. One common method is through condensation polymerization with monomers containing active methylene (B1212753) groups or amino groups.

A notable application is the functionalization of polymers with fluorescent pendant moieties. Benzaldehyde-pyrazoline hybrids, synthesized from precursors including benzaldehyde derivatives, can be grafted onto polymers containing primary amino groups through azomethine formation. scielo.brscielo.brnih.govresearchgate.net These functionalized polymers can exhibit interesting photophysical properties, making them suitable for applications in optoelectronics and sensing. scielo.br

| Polymer Type | Method of Incorporation | Potential Properties |

| Functionalized Polyamines | Schiff base formation with amine-containing polymers | Enhanced thermal stability, metal-chelating ability |

| Copolymers | Copolymerization with other vinyl or condensation monomers | Tunable optical and electronic properties |

| Polymer Brushes | Surface-initiated polymerization from a functionalized substrate | Modified surface properties, sensing capabilities |

Components in Optoelectronic and Sensing Materials

The pyrazole ring is an electron-rich heterocycle that can participate in π-conjugated systems. When incorporated into polymers or larger organic molecules, the pyrazole moiety can influence the electronic and optical properties of the material. Pyrazole-based oligomers and polymers have been investigated for their potential in optoelectronic devices due to their tunable electronic and optical properties, as well as their high thermal stability. tandfonline.comfigshare.com

The intrinsic fluorescence of pyrazoline derivatives, which can be synthesized from pyrazole-containing aldehydes, has been exploited for the development of chemosensors. nih.govrsc.org These sensors can detect various analytes, such as metal ions, through changes in their fluorescence emission. nih.gov The aldehyde group of this compound can be used to anchor these fluorescent moieties onto solid supports or incorporate them into polymer matrices, leading to the development of robust and reusable sensing materials. scielo.brscielo.brnih.govresearchgate.net For instance, pyrazole-based chemosensors have demonstrated remarkable colorimetric sensing behavior for the detection of Cu(II) ions. rsc.orgsemanticscholar.orgchemrxiv.org

| Material Type | Application | Principle of Operation |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from the pyrazole-containing conjugated system. tandfonline.com |

| Fluorescent Polymers | Chemical Sensors | Changes in fluorescence intensity or wavelength upon binding of an analyte. nih.gov |

| Functionalized Surfaces | Ion-selective Electrodes | Potentiometric response due to selective binding of ions to the pyrazole moiety. |

Role in Nanomaterials and Nanocomposites Fabrication

The unique combination of a reactive aldehyde and a coordinating pyrazole ring in this compound makes it a promising candidate for the surface modification and fabrication of functional nanomaterials and nanocomposites. The pyrazole moiety can act as a stabilizing ligand for metal nanoparticles, while the benzaldehyde group offers a versatile handle for further chemical transformations or for anchoring the molecule onto various substrates.

Research into pyrazole derivatives has demonstrated their efficacy in the synthesis and stabilization of nanoparticles. For instance, N-alkylaminopyrazoles have been shown to induce the formation of gold nanoparticles (AuNPs) and subsequently stabilize them, with the pyrazole ligand remaining available for external coordination with heavy metal ions for sensing applications rsc.orgrsc.org. This dual functionality highlights the potential of pyrazole-containing molecules in creating functionalized nanoparticles. In a similar vein, thiol-stabilized gold nanoparticles have been appended to bis(pyrazole) pyridine (B92270) ligands to create multifunctional hybrid nanomaterials wikipedia.orgchemimpex.com.

The aldehyde group of this compound provides a reactive site for covalent attachment to the surface of nanoparticles, a common strategy for surface modification to enhance stability in biological fluids and introduce specific functionalities rsc.orgnih.govresearchgate.net. This functionalization can be crucial for applications in drug delivery and diagnostics. Moreover, pyrazole-containing ligands have been instrumental in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis researchgate.netnih.govengineering.org.cnmdpi.com. The aldehyde functionality could be incorporated into MOF structures, offering a post-synthetic modification site.

| Nanomaterial Type | Potential Role of this compound | Key Functional Groups Involved |

| Gold Nanoparticles (AuNPs) | Stabilizing ligand and surface functionalization agent. | Pyrazole nitrogen atoms for coordination to Au surface; Benzaldehyde for covalent attachment of other molecules. |

| Iron Oxide Nanoparticles | Surface coating to prevent aggregation and introduce functionality. | Pyrazole for coordination to iron oxide; Benzaldehyde for further reactions. |

| Metal-Organic Frameworks (MOFs) | Organic linker precursor for the synthesis of functional MOFs. | Pyrazole and Benzaldehyde (after conversion to a carboxylic acid) as coordinating groups. |

Contribution to Complex Organic Synthesis

The dual reactivity of this compound renders it a highly valuable component in the toolkit for complex organic synthesis, enabling the construction of intricate molecular architectures through various synthetic strategies.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. The aldehyde functionality of this compound makes it an ideal substrate for several key MCRs, such as the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide wikipedia.orgorganic-chemistry.orgnih.govbohrium.com. The participation of this compound in this reaction would lead to the formation of complex molecules incorporating the pyrazole moiety, a common pharmacophore in medicinal chemistry.

Similarly, the Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, generates α-acylamino amides nih.gov. The use of this compound in an Ugi reaction would provide a straightforward route to highly functionalized, peptide-like scaffolds containing a pyrazole unit. The resulting Ugi adducts can serve as precursors for the synthesis of more complex heterocyclic systems.

Furthermore, pyrazole aldehydes are known to participate in MCRs for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry researchgate.netsemanticscholar.orgpreprints.orgnih.govmdpi.com. For instance, a one-pot synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved using an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine researchgate.net.

| Multicomponent Reaction | Reactants | Product Type | Potential Product with this compound |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | α-Acyloxy amide with a pyrazolylmethylphenyl substituent |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | α-Acylamino amide with a pyrazolylmethylphenyl substituent |

| Pyrazolo[3,4-b]pyridine Synthesis | Aldehyde, Malononitrile derivative, Aminopyrazole | Pyrazolo[3,4-b]pyridine | 4-(3-(1H-pyrazol-1-ylmethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine derivative |

The pyrazole moiety is present in a number of natural products, and aldehydes are common starting materials in their total synthesis. A notable example is withasomnine, a pyrazole-containing alkaloid isolated from Withania somnifera rsc.orgetown.eduresearchgate.net. Several total syntheses of withasomnine and its analogues have been reported, often commencing from a substituted aldehyde rsc.orgrsc.orgetown.eduresearchgate.net.

Given its structure, this compound could serve as a strategic precursor in the synthesis of withasomnine analogues. The benzaldehyde group can be elaborated to construct the fused pyrrolidine ring system of the withasomnine core. Synthetic strategies towards withasomnine often involve the construction of the pyrazole ring at a later stage; however, employing a pre-formed pyrazole-containing aldehyde like this compound could offer an alternative and potentially more efficient synthetic route.

The versatility of pyrazole carbaldehydes as building blocks is well-documented, and they have been exploited in the synthesis of a wide array of therapeutically valuable scaffolds nih.govrug.nl. This underscores the potential of this compound as a key intermediate in the synthesis of complex natural products and their derivatives.

Supramolecular Chemistry and Self-Assembly Studies

The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, is an excellent motif for directing supramolecular self-assembly nih.govacs.org. The presence of this group in this compound, combined with the aromatic benzaldehyde unit, provides a platform for designing novel molecular receptors and fabricating self-assembled structures.

The principles of molecular recognition rely on specific, non-covalent interactions between a host molecule and a guest. The pyrazole moiety can be incorporated into larger macrocyclic structures, such as calixarenes, to create selective receptors for ions and small molecules researchgate.netrsc.orgnih.govrsc.orgiaea.org. Calixarenes functionalized with pyrazole units have been shown to act as fluorescent sensors for metal ions nih.gov. The this compound could be chemically modified and integrated into such macrocyclic scaffolds, where the pyrazole unit would contribute to guest binding and the benzaldehyde could be used to attach signaling units or further functional groups.

Furthermore, pyrazole-containing ligands have been used to construct self-assembled molecular cages capable of encapsulating guest molecules researchgate.netorganic-chemistry.org. The directional hydrogen bonding of the pyrazole ring, along with coordination to metal ions, can drive the formation of these intricate host-guest systems.

The ability of pyrazole derivatives to form predictable hydrogen-bonding motifs makes them excellent building blocks for crystal engineering and the fabrication of self-assembled materials nih.govnih.govmdpi.com. 1H-pyrazoles can form various supramolecular assemblies, including dimers, trimers, tetramers, and catemers (chains), through N-H···N hydrogen bonds nih.govnih.gov.

The this compound molecule possesses the necessary features for forming such hydrogen-bonded networks. The pyrazole N-H can act as a hydrogen bond donor, while the lone pair on the other pyrazole nitrogen can act as an acceptor. These interactions can lead to the formation of one-dimensional chains or discrete cyclic assemblies in the solid state. The benzyl (B1604629) linker provides flexibility, which can influence the final packing arrangement. The study of such self-assembly is crucial for the development of new materials with tailored properties.

| Supramolecular Assembly | Driving Interaction | Potential Structure with this compound |

| Molecular Receptors | Host-guest interactions (e.g., hydrogen bonding, π-stacking) | Calixarene or other macrocycle functionalized with the pyrazolylmethylbenzaldehyde unit. |

| Self-Assembled Dimers/Trimers | N-H···N hydrogen bonding between pyrazole rings. | Cyclic structures held together by intermolecular hydrogen bonds. |

| Self-Assembled Chains (Catemers) | Head-to-tail N-H···N hydrogen bonding. | One-dimensional polymeric chains. |

Future Directions and Emerging Research Avenues for 3 1h Pyrazol 1 Ylmethyl Benzaldehyde

Development of Asymmetric Synthesis and Chiral Derivative Preparation

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmacology and materials science. While many pyrazole (B372694) derivatives exist, the asymmetric synthesis of chiral pyrazoles, particularly those with a stereocenter attached to a nitrogen atom, remains a challenge with significant potential. uniovi.es Future research on 3-(1H-pyrazol-1-ylmethyl)benzaldehyde is expected to focus heavily on the development of methods to produce chiral derivatives.

Key research avenues include:

Catalytic Asymmetric Reduction: The aldehyde functional group is a prime target for asymmetric reduction to form a chiral alcohol. Developing novel organocatalysts or transition-metal complexes could enable the highly enantioselective synthesis of chiral secondary alcohols from the benzaldehyde (B42025) precursor.

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the asymmetric synthesis of other complex pyrazole derivatives. rsc.org This strategy could be adapted to control stereochemistry during the synthesis or functionalization of the this compound backbone.

Asymmetric C-H Functionalization: Advanced catalytic systems could enable the direct, asymmetric functionalization of C-H bonds on either the pyrazole or benzene (B151609) rings, creating complex chiral architectures in a single step.

The successful development of these methods would provide access to a library of chiral building blocks, significantly expanding the utility of this compound in creating stereospecific drugs and advanced materials. rwth-aachen.dersc.org

Exploration of Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org "Click" chemistry, a subset of these reactions, offers rapid, high-yield transformations. acs.org The structure of this compound offers multiple handles for derivatization into probes for bio-orthogonal applications.

Future explorations in this area could involve:

Functional Group Conversion: The aldehyde group can be readily converted into other functionalities suitable for click chemistry, such as terminal alkynes or azides. These derivatives could then be used to label biomolecules through well-established copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. wikipedia.orgacs.org

Pyrazole-based Ligations: Emerging research has identified 4H-pyrazoles as novel reagents for Diels-Alder "click" reactions. nih.govnih.gov Future work could investigate whether the pyrazole ring in this compound can be modified to participate in similar bio-orthogonal ligations, offering a new tool for chemical biologists.

Oxime/Hydrazone Ligation: The aldehyde itself can participate directly in bio-orthogonal reactions by forming stable oximes or hydrazones with aminooxy or hydrazine-functionalized probes. acs.org This provides a direct route for conjugating the molecule to biological targets.

Table 1: Comparison of Potential Bio-orthogonal Reactions

| Reaction Type | Key Reactants | Key Features | Potential Application for the Target Compound |

|---|---|---|---|

| SPAAC | Azide + Strained Alkyne | Copper-free, biocompatible. wikipedia.org | Convert aldehyde to azide/alkyne for protein labeling. |

| CuAAC | Azide + Terminal Alkyne | Fast, high-yield, well-established. acs.org | Derivatize for in vitro conjugation or materials synthesis. |

| Tetrazine Ligation | Tetrazine + Strained Alkene | Extremely fast kinetics. acs.org | Develop highly reactive probes for in vivo imaging. |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy | Direct reaction with the native aldehyde. acs.org | Simple, one-step labeling of biomolecules. |

These avenues could position derivatives of this compound as valuable tools for in vivo imaging, drug delivery, and understanding complex biological systems.

Integration into Sustainable and Continuous Flow Synthesis Platforms

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For pyrazole synthesis, this includes using environmentally benign solvents, reducing waste, and improving energy efficiency. researchgate.netresearchgate.net Continuous flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages in safety, efficiency, and scalability over traditional batch methods. mdpi.com

Future research should focus on:

Green Synthesis Protocols: Developing one-pot synthesis methods that minimize solvent use and avoid hazardous reagents. Multicomponent reactions, which combine several starting materials in a single step, are a promising strategy for synthesizing pyrazole derivatives efficiently. mdpi.comorientjchem.org

Continuous Flow Implementation: Adapting and optimizing the synthesis of this compound for continuous flow reactors. nih.govnih.gov This would allow for safer handling of reactive intermediates, precise control over reaction parameters (temperature, pressure, time), and easier scalability. rsc.orgrsc.org Flow chemistry has already been successfully applied to the synthesis of various pyrazole scaffolds, demonstrating its feasibility and benefits. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

By integrating green chemistry principles with continuous flow technology, the production of this compound and its derivatives can become more cost-effective and environmentally friendly. rsc.org

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing and scaling up chemical syntheses. The use of advanced analytical techniques for in-situ (in-reaction) monitoring provides real-time data that is invaluable for process control.

Emerging research avenues in this domain include: